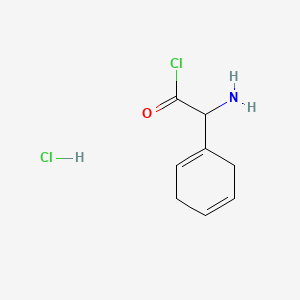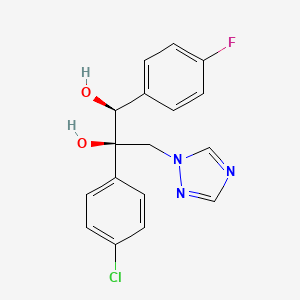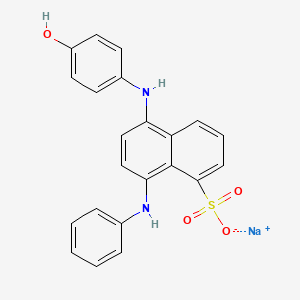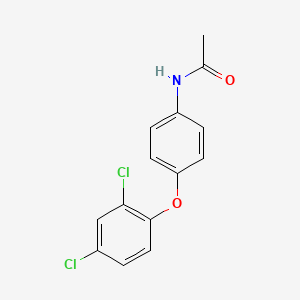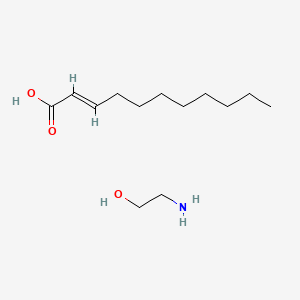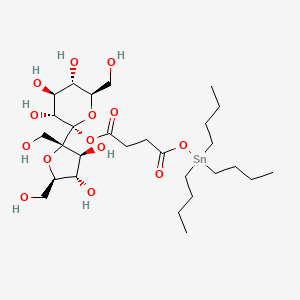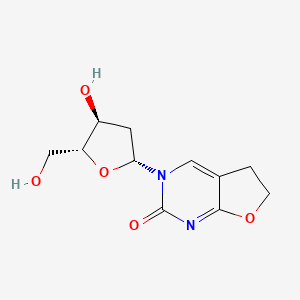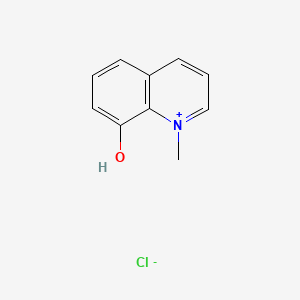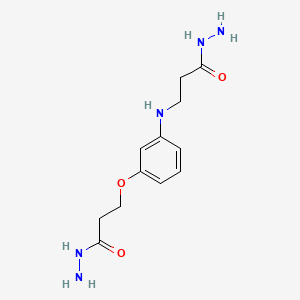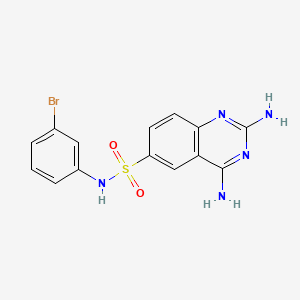
2,2'-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their shelf life and maintaining their quality. This compound is particularly effective in stabilizing polymers and other organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) typically involves the reaction of 2,6-di-tert-butylphenol with isobutyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the bisphenol structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction mechanism but is optimized for large-scale production. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced under specific conditions to yield various reduced forms.
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various alcohols and hydrocarbons.
科学的研究の応用
2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
作用機序
The antioxidant properties of 2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s phenolic groups play a crucial role in this mechanism, as they can easily donate hydrogen atoms and stabilize the resulting phenoxyl radicals through resonance.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: A simpler phenolic antioxidant with similar properties but lower molecular weight.
Butylated hydroxytoluene (BHT): Another widely used antioxidant with a similar mechanism of action.
Butylated hydroxyanisole (BHA): Similar in function but with different structural features.
Uniqueness
2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) is unique due to its bisphenol structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds. Its larger molecular size and multiple phenolic groups allow it to interact more effectively with free radicals and provide longer-lasting protection.
特性
CAS番号 |
93803-56-6 |
|---|---|
分子式 |
C26H38O2 |
分子量 |
382.6 g/mol |
IUPAC名 |
2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-15(2)22(18-11-16(3)13-20(23(18)27)25(5,6)7)19-12-17(4)14-21(24(19)28)26(8,9)10/h11-15,22,27-28H,1-10H3 |
InChIキー |
YRVBJWCQIAOZEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C)C(C)(C)C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


